

Spectral Analysis of (Z)-Hex-4-enal: A Technical Guide

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Compound of Interest

Compound Name: (Z)-Hex-4-enal

Cat. No.: B1594683

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for **(Z)-Hex-4-enal** (CAS Registry Number: 4634-89-3). This document is intended to serve as a comprehensive resource, presenting detailed spectral data and the experimental protocols for their acquisition.

(Z)-Hex-4-enal, a volatile organic compound with the molecular formula $C_6H_{10}O$, is a significant flavor and aroma component found in various natural sources, including onions and watermelon. Its characterization is crucial for quality control in the food and fragrance industries, as well as for researchers studying its biochemical pathways and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted 1H and ^{13}C NMR spectral data for **(Z)-Hex-4-enal**.

Predicted 1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~9.7	Triplet (t)	CHO
~5.5	Multiplet (m)	CH=CH
~5.3	Multiplet (m)	CH=CH
~2.4	Multiplet (m)	CH ₂ -CHO
~2.2	Multiplet (m)	CH ₂ -CH=
~1.6	Doublet of triplets (dt)	CH ₃

Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~202	CHO
~130	CH=CH
~125	CH=CH
~43	CH ₂ -CHO
~21	CH ₂ -CH=
~14	CH ₃

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum Data

m/z	Predicted Ion
98	$[M]^+$ (Molecular Ion)
69	$[M-CHO]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$
29	$[CHO]^+$

Experimental Protocols

Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectral data.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of volatile aldehydes like **(Z)-Hex-4-enal** is as follows:

- Sample Preparation: A sample of **(Z)-Hex-4-enal** is dissolved in a suitable deuterated solvent, such as chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrument Parameters:
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
 - 1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.

- ^{13}C NMR:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

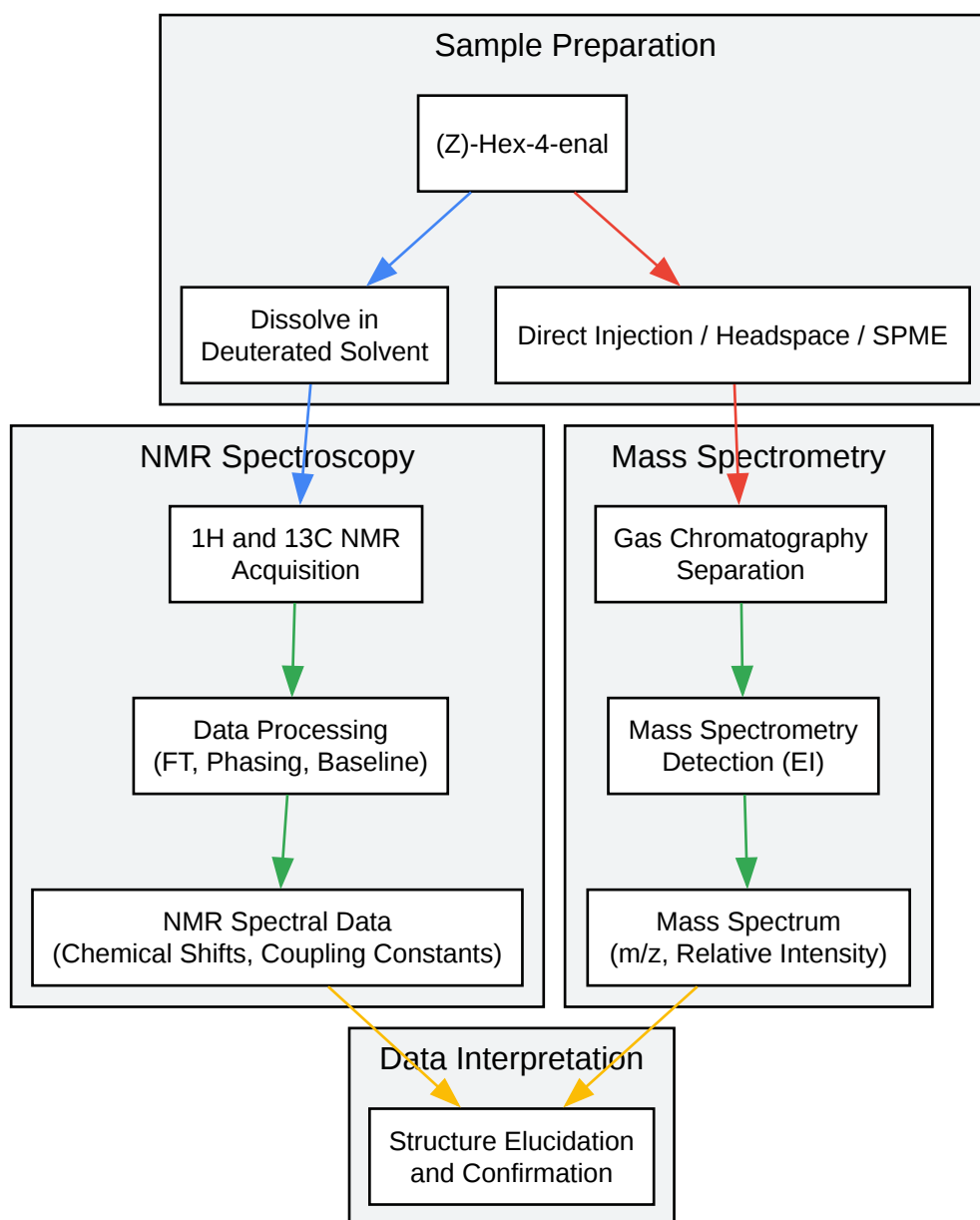
For the analysis of volatile compounds like **(Z)-Hex-4-enal**, GC-MS is the technique of choice. A typical protocol is outlined below:

- Sample Preparation: The sample can be injected directly if it is a liquid, or a headspace or solid-phase microextraction (SPME) technique can be used for samples with low concentrations of the analyte.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Oven Temperature Program:
 - Initial temperature: 40-60 $^{\circ}\text{C}$, hold for 1-5 minutes.

- Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-300 °C.
- Final hold: Hold at the final temperature for 5-10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: The resulting chromatogram and mass spectra are analyzed using the instrument's software. The mass spectrum of the peak corresponding to **(Z)-Hex-4-enal** is compared with a library database (e.g., NIST, Wiley) for identification.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of **(Z)-Hex-4-enal**.



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Caption: Workflow for NMR and MS analysis of **(Z)-Hex-4-enal**.

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